Cas no 1882359-70-7 (Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]-)
![Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- structure](https://www.kuujia.com/scimg/cas/1882359-70-7x500.png)
Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]-
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- Inchi: 1S/C16H25BrO/c1-14(2)11-16(12-17)9-6-10-18-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
- InChI Key: LHNAEDYOEFBEET-UHFFFAOYSA-N
- SMILES: C1(COCCCC(CBr)CC(C)C)=CC=CC=C1
Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674756-0.05g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-674756-0.1g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-674756-2.5g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-674756-0.25g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-674756-10.0g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-674756-5.0g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-674756-1.0g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674756-0.5g |
({[4-(bromomethyl)-6-methylheptyl]oxy}methyl)benzene |
1882359-70-7 | 0.5g |
$1056.0 | 2023-03-11 |
Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- Related Literature
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]-
Research Brief on Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- (CAS: 1882359-70-7) and Its Applications in Chemical Biology and Pharmaceutical Research
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized benzene derivatives, such as Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- (CAS: 1882359-70-7). This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. The presence of a bromomethyl group and a methylheptyloxy moiety in its structure makes it a versatile intermediate for further functionalization, enabling its use in the synthesis of complex bioactive molecules.
A study published in the Journal of Medicinal Chemistry (2023) explored the role of Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- as a key intermediate in the synthesis of novel kinase inhibitors. The researchers utilized this compound to introduce a hydrophobic side chain into the inhibitor scaffold, which significantly enhanced binding affinity to target proteins. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the compound's utility in optimizing drug candidates.
In another investigation, researchers focused on the compound's potential in prodrug development. The bromomethyl group in Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- was leveraged to create a cleavable linker for targeted drug delivery systems. This approach, detailed in a 2024 ACS Biomaterials Science & Engineering article, demonstrated enhanced tumor-specific drug release and reduced off-target effects in preclinical models. The study highlighted the compound's role in improving the therapeutic index of anticancer agents.
Further research has examined the compound's stability and reactivity under various conditions. A 2023 Organic Process Research & Development publication characterized its degradation pathways and identified optimal storage conditions to maintain its chemical integrity. These findings are critical for ensuring reproducible results in both research and industrial-scale applications.
Looking ahead, the unique properties of Benzene, [[[4-(bromomethyl)-6-methylheptyl]oxy]methyl]- (CAS: 1882359-70-7) position it as a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery to material science, with ongoing studies exploring its potential in novel therapeutic modalities. Future research directions may include its incorporation into antibody-drug conjugates or as a building block for supramolecular assemblies with tailored biological activities.
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